Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate
Description
Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a methyl ester group at the 6-position. The methyl ester moiety enhances the compound’s lipophilicity compared to its carboxylic acid analog (2-{7-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}acetic acid), making it more suitable for applications requiring membrane permeability or prodrug strategies . Structural characterization of such compounds typically employs NMR, IR, and mass spectrometry, while X-ray crystallography (using software like SHELX) ensures precise determination of molecular geometry .
Properties
IUPAC Name |
methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7(13)4-6-5-12-3-2-10-9(12)11-8(6)14/h2-3,6H,4-5H2,1H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAMELCOENVZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN2C=CN=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . Common synthetic methodologies include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic differences between Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate and related compounds:
Physicochemical and Spectroscopic Properties
- Solubility : The methyl ester derivative exhibits lower aqueous solubility than its carboxylic acid counterpart but higher than aromatic thiadiazolo derivatives due to reduced π-stacking interactions .
- Spectroscopy :
Analytical and Computational Tools
- X-ray Crystallography : Programs like SHELX remain critical for resolving complex heterocyclic structures, ensuring accurate bond-length and angle measurements .
- Spectroscopic Techniques : NMR and IR are standard for confirming functional groups and regiochemistry, as seen in the characterization of thiadiazolo-pyrimidines .
Biological Activity
Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate, identified by its CAS number 2416234-51-8, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.20 g/mol
- Structure : The compound features an imidazo-pyrimidine core, which is significant for its biological activity.
Biological Activity Overview
This compound has been evaluated for various biological activities including antiviral and antibacterial properties. Its structural characteristics contribute to its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of imidazo compounds have shown effectiveness against several viral strains. The structure-activity relationship (SAR) indicates that modifications on the imidazo ring can enhance antiviral potency.
Antibacterial Activity
The compound has also been assessed for antibacterial properties. It exhibits notable activity against gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL |
The biological activity of Methyl 2-(7-oxo...) can be attributed to its ability to inhibit specific enzymes and pathways crucial for pathogen survival. For example:
- Inhibition of Viral Reverse Transcriptase : The compound may interfere with the reverse transcriptase enzyme in retroviruses like HIV.
- Disruption of Bacterial Cell Wall Synthesis : Its antibacterial action could involve inhibiting enzymes responsible for peptidoglycan synthesis in bacterial cell walls.
Case Studies
A series of case studies have demonstrated the efficacy of Methyl 2-(7-oxo...) in vivo and in vitro:
-
Study on Antiviral Efficacy :
- Objective : To evaluate the antiviral activity against HIV.
- Method : In vitro assays using MT-4 cells.
- Results : Showed significant reduction in viral load at concentrations as low as 0.02 µM.
-
Study on Antibacterial Effects :
- Objective : To assess the antibacterial properties against common pathogens.
- Method : Disk diffusion method.
- Results : Demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate?
Answer:
The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., β-ketoesters or diketones) . For example:
- Multicomponent reactions under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) to form the imidazo[1,2-a]pyrimidine core .
- Cyclization of ethyl or methyl acetates with substituted pyrimidine precursors, often catalyzed by bases like Na₂CO₃ .
Key considerations : Optimize reaction time (6–12 hours) and monitor pH (8–9) to prevent side reactions .
Basic: How is this compound characterized post-synthesis?
Answer:
Characterization employs a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C) : Assign peaks for the imidazo[1,2-a]pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and ester groups (δ 3.6–4.0 ppm for methoxy) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1750 cm⁻¹ and NH/OH bonds (if present) .
- X-ray crystallography : Resolve disorder in the fused ring system (e.g., SHELX refinement for atomic coordinates) .
| Typical Physicochemical Properties |
|---|
| Solubility |
| Stability |
| Purity |
Advanced: How can researchers analyze reactivity for site-selective functionalization?
Answer:
- Oxidation/Reduction : Use KMnO₄/H₂O₂ for oxidizing the imidazole ring or NaBH₄/LiAlH₄ for reducing ester groups .
- Nucleophilic substitution : Target the 6-position with halides (e.g., Br/I) under Pd-catalyzed cross-coupling conditions .
- Hydrolysis : Cleave the methyl ester with NaOH/HCl to generate carboxylic acid derivatives for further coupling .
Note : Monitor regioselectivity via LC-MS and DFT calculations to predict reactive sites .
Advanced: What crystallographic strategies resolve structural ambiguities in this compound?
Answer:
- Use SHELXL/SHELXS for refining disordered atoms in the fused ring system (common in imidazo[1,2-a]pyrimidines) .
- Collect high-resolution data (≤0.8 Å) to resolve occupancy issues (e.g., disordered C/N atoms with 50% occupancy) .
- Validate hydrogen bonding patterns via graph-set analysis to confirm supramolecular interactions .
Advanced: How to assess biological activity against therapeutic targets?
Answer:
- In vitro assays : Screen for kinase inhibition (e.g., AMPK, MET) using fluorescence polarization or SPR .
- Molecular docking : Model interactions with ATP-binding pockets (e.g., PyMOL/AutoDock) to prioritize derivatives .
- SAR studies : Modify the 6-yl acetate group to enhance metabolic stability or permeability .
Advanced: What handling precautions are critical for lab-scale studies?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Advanced: How can computational modeling optimize derivative design?
Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO) to guide functionalization .
- MD simulations : Assess stability in lipid bilayers to improve permeability .
- ADMET prediction : Use SwissADME to filter candidates with poor bioavailability .
Advanced: How to address inconsistent synthetic yields?
Answer:
- Parameter screening : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂) .
- Byproduct analysis : Use GC-MS to identify side products (e.g., uncyclized intermediates) .
- Scale-up protocols : Ensure consistent stirring and dropwise reagent addition to control exothermic reactions .
Advanced: How to resolve conflicting bioactivity data across studies?
Answer:
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
- Metabolic stability testing : Incubate with liver microsomes to rule out false positives from prodrug effects .
- Batch analysis : Compare purity (HPLC) and stereochemistry (CD spectroscopy) across samples .
Advanced: What strategies optimize reaction conditions for halogenation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
